molecular formula C11H10F3N3O B8466471 1-(cyclopropylmethyl)-4-(trifluoromethyl)-1H-benzotriazol-5-ol

1-(cyclopropylmethyl)-4-(trifluoromethyl)-1H-benzotriazol-5-ol

Cat. No. B8466471
M. Wt: 257.21 g/mol
InChI Key: SZQZCVRPPVQGAR-UHFFFAOYSA-N
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Patent
US08772276B2

Procedure details

5-Benzyloxy-1-(cyclopropylmethyl)-4-(trifluoromethyl)-1H-benzotriazole (5.04 g, 14.5 mmol) was dissolved in 1:1 mixture of methanol: ethyl acetate (40 mL). The mixture was sparged under nitrogen, treated with Pearlman's catalyst (2 g, 0.2 wt equiv) and then sparged under hydrogen (1 atm) and stirred vigorously for 90 minutes. The mixture was filtered through a pad of Celite, which was washed with methanol (500 mL) and concentrated in vacuo, providing the titled compound
Name
5-Benzyloxy-1-(cyclopropylmethyl)-4-(trifluoromethyl)-1H-benzotriazole
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:21]=[CH:20][C:12]2[N:13]([CH2:16][CH:17]3[CH2:19][CH2:18]3)[N:14]=[N:15][C:11]=2[C:10]=1[C:22]([F:25])([F:24])[F:23])C1C=CC=CC=1.C(OCC)(=O)C>CO>[CH:17]1([CH2:16][N:13]2[C:12]3[CH:20]=[CH:21][C:9]([OH:8])=[C:10]([C:22]([F:24])([F:25])[F:23])[C:11]=3[N:15]=[N:14]2)[CH2:19][CH2:18]1

Inputs

Step One
Name
5-Benzyloxy-1-(cyclopropylmethyl)-4-(trifluoromethyl)-1H-benzotriazole
Quantity
5.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C2=C(N(N=N2)CC2CC2)C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sparged under nitrogen
ADDITION
Type
ADDITION
Details
treated with Pearlman's catalyst (2 g, 0.2 wt equiv)
CUSTOM
Type
CUSTOM
Details
sparged under hydrogen (1 atm)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite, which
WASH
Type
WASH
Details
was washed with methanol (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(CC1)CN1N=NC2=C1C=CC(=C2C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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